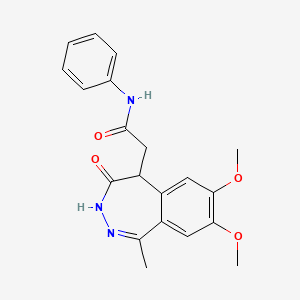
2-(7,8-dimethoxy-1-methyl-4-oxo-4,5-dihydro-3H-2,3-benzodiazepin-5-yl)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7,8-dimethoxy-1-methyl-4-oxo-4,5-dihydro-3H-2,3-benzodiazepin-5-yl)-N-phenylacetamide is a synthetic compound belonging to the benzodiazepine family Benzodiazepines are known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other neurological disorders
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7,8-dimethoxy-1-methyl-4-oxo-4,5-dihydro-3H-2,3-benzodiazepin-5-yl)-N-phenylacetamide typically involves multiple steps:
Formation of the Benzodiazepine Core: The initial step involves the cyclization of appropriate precursors to form the benzodiazepine core. This can be achieved through the reaction of o-phenylenediamine with a suitable carboxylic acid derivative under acidic or basic conditions.
Introduction of Methoxy Groups: The methoxy groups at positions 7 and 8 are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Formation of the Acetamide Group: The final step involves the acylation of the benzodiazepine core with phenylacetyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
2-(7,8-dimethoxy-1-methyl-4-oxo-4,5-dihydro-3H-2,3-benzodiazepin-5-yl)-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential effects on neurotransmitter systems and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant properties. The pathways involved include modulation of ion channels and neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.
Lorazepam: Known for its potent anxiolytic effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
2-(7,8-dimethoxy-1-methyl-4-oxo-4,5-dihydro-3H-2,3-benzodiazepin-5-yl)-N-phenylacetamide is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzodiazepines. Its methoxy groups and phenylacetamide moiety contribute to its unique binding affinity and efficacy at GABA receptors.
Properties
Molecular Formula |
C20H21N3O4 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-(7,8-dimethoxy-1-methyl-4-oxo-3,5-dihydro-2,3-benzodiazepin-5-yl)-N-phenylacetamide |
InChI |
InChI=1S/C20H21N3O4/c1-12-14-9-17(26-2)18(27-3)10-15(14)16(20(25)23-22-12)11-19(24)21-13-7-5-4-6-8-13/h4-10,16H,11H2,1-3H3,(H,21,24)(H,23,25) |
InChI Key |
IVPHRRHYFGWPOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC(=O)C(C2=CC(=C(C=C12)OC)OC)CC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-5-[(4Z)-4-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B11525633.png)
![(2Z,5E)-5-(2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11525637.png)
![N-[(2Z,5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B11525639.png)
![2-[(6-{[(E)-(4-iodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B11525647.png)
![3-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione](/img/structure/B11525658.png)
![4-(3-{[N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-fluorophenyl)carbamimidoyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoic acid](/img/structure/B11525664.png)
![ethyl (2E)-7-(4-hydroxy-3-methoxyphenyl)-5-methyl-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11525674.png)
![N-(4-bromophenyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(prop-2-yn-1-yloxy)-1,3,5-triazin-2-amine](/img/structure/B11525682.png)
![N'-[(E)-{5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]furan-2-yl}methylidene]-2-hydroxybenzohydrazide](/img/structure/B11525687.png)
![8-({3-[(4-chloro-2-nitrophenyl)amino]propyl}amino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11525689.png)
![2-({[(Z)-amino(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino}oxy)-N-(4-fluorophenyl)acetamide](/img/structure/B11525695.png)
![N-[3-(4-bromophenoxy)-5-nitrophenyl]-3-chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11525696.png)
![2-Chloro-N-({3,5-dichloro-4-[(2-chloroacetamido)methyl]-2-hydroxyphenyl}methyl)acetamide](/img/structure/B11525701.png)
![(2Z,5E)-5-[3-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11525703.png)
